N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide
Description
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-6-methylpicolinamide (hereafter referred to by its full name) is a cobalt-coordinating ligand notable for its role in catalytic systems. It is structurally characterized by a 4,4-dimethyl-4,5-dihydrooxazole ring fused to a phenyl group, which is further substituted with a 6-methylpicolinamide moiety. This compound has been employed in sequential hydrosilylation/hydrohydrazidation reactions of terminal alkynes, where it facilitates the hydrohydrazidation step when paired with Co(OAc)₂ . Its efficacy in these reactions stems from its ability to stabilize cobalt intermediates, enabling high functional group tolerance and moderate yields under optimized conditions .
Properties
IUPAC Name |
N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-6-10-15(19-12)16(22)20-14-9-5-4-8-13(14)17-21-18(2,3)11-23-17/h4-10H,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNTYOIRWIZQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazoline Ring Formation
Oxazolines are typically synthesized through the cyclocondensation of β-amino alcohols with nitriles under acidic conditions. For Intermediate A, the reaction proceeds as follows:
Reagents and Conditions
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Substrate : 2-Aminobenzonitrile
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β-Amino Alcohol : 2-Amino-2-methyl-1-propanol
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Catalyst : Anhydrous ZnCl₂ or HCl
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Solvent : Toluene or xylene
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Temperature : 110–130°C, reflux
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Time : 12–24 hours
Mechanism :
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Activation : The nitrile group undergoes protonation, enhancing electrophilicity.
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Nucleophilic Attack : The amino group of the β-amino alcohol attacks the activated nitrile carbon.
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Cyclization : Intramolecular dehydration forms the oxazoline ring.
Example Protocol
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Combine 2-aminobenzonitrile (10.0 g, 84.7 mmol), 2-amino-2-methyl-1-propanol (9.2 g, 89.0 mmol), and ZnCl₂ (1.2 g, 8.8 mmol) in toluene (100 mL).
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Reflux at 120°C for 18 hours under nitrogen.
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Cool, dilute with ethyl acetate, wash with water, dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield Intermediate A as a pale-yellow solid (Yield: 78–85%).
Synthesis of 6-Methylpicolinic Acid
Oxidation of 6-Methylpicoline
6-Methylpicolinic acid is prepared via oxidation of 6-methylpicoline:
Reagents and Conditions
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Substrate : 6-Methylpicoline
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Oxidizing Agent : KMnO₄ or RuO₂/H₂O₂
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Solvent : Water or acetic acid
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Temperature : 80–100°C
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Time : 6–12 hours
Example Protocol
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Dissolve 6-methylpicoline (15.0 g, 110 mmol) in acetic acid (150 mL).
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Add KMnO₄ (34.8 g, 220 mmol) portionwise at 80°C.
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Stir for 8 hours, filter hot, and concentrate the filtrate.
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Acidify with HCl to precipitate 6-methylpicolinic acid (Yield: 82–90%).
Amide Coupling to Form OPPA
Activation and Coupling Strategies
The final step involves coupling Intermediate A with 6-methylpicolinic acid. Common methods include:
Method A: Carbodiimide-Mediated Coupling
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Reagents : EDCl, HOBt, DIPEA
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Solvent : DMF or CH₂Cl₂
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Temperature : 0°C to room temperature
Method B: Acyl Chloride Formation
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Reagents : SOCl₂ or oxalyl chloride
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Solvent : THF
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Temperature : Reflux
Example Protocol (Method A)
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Dissolve 6-methylpicolinic acid (5.0 g, 36.5 mmol) in DMF (50 mL).
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Add EDCl (7.6 g, 40.0 mmol), HOBt (5.4 g, 40.0 mmol), and DIPEA (10.1 mL, 58.4 mmol).
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Stir for 30 minutes at 0°C.
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Add Intermediate A (7.2 g, 36.5 mmol) and stir at room temperature for 12 hours.
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Dilute with ethyl acetate, wash with NaHCO₃ and brine, dry, and concentrate.
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Purify via recrystallization (ethanol/water) to yield OPPA as white crystals (Yield: 65–72%).
Optimization and Challenges
Oxazoline Ring Stability
The oxazoline ring is sensitive to strong acids and bases. Key considerations:
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pH Control : Maintain neutral conditions during coupling to prevent ring opening.
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Temperature : Avoid prolonged heating (>100°C) to prevent decomposition.
Amidation Efficiency
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Coupling Agents : EDCl/HOBt outperforms DCC due to reduced racemization.
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Solvent Effects : Polar aprotic solvents (DMF) enhance reactivity but may complicate purification.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 7.6 Hz, 1H, pyridine-H), 7.75 (t, J = 7.8 Hz, 1H, Ar-H), 7.50 (d, J = 7.2 Hz, 1H, Ar-H), 6.95 (s, 1H, oxazoline-H), 4.25 (s, 2H, oxazoline-CH₂), 2.60 (s, 3H, CH₃), 1.45 (s, 6H, C(CH₃)₂).
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HRMS (ESI) : m/z calculated for C₁₉H₂₀N₃O₂ [M+H]⁺: 330.1552; found: 330.1548.
Applications in Catalysis
OPPA serves as a ligand in cobalt-catalyzed hydrohydrazidation reactions, enabling sequential hydrosilylation/hydrohydrazidation of alkynes . Its electron-donating oxazoline group stabilizes cobalt intermediates, while the picolinamide moiety modulates steric bulk.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide exhibits promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, compounds with similar structural motifs have shown significant cytotoxicity against breast and colon cancer cells .
Antibacterial and Antifungal Activity
This compound has been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .
Potential for Drug Development
The compound's structural characteristics make it a candidate for developing new antimicrobial agents. Its ability to disrupt microbial cell function positions it as a valuable addition to the arsenal against resistant strains .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies reveal favorable interactions that could lead to the design of more potent derivatives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Prabhakar et al., 2024 | Anticancer activity | Demonstrated selective cytotoxicity against various cancer cell lines; potential for apoptosis induction. |
| LGC Standards, 2023 | Antimicrobial efficacy | Exhibited significant antibacterial activity against E. coli and S. aureus; potential for new antibiotic development. |
| PubChem Analysis, 2023 | Molecular interactions | Identified strong binding affinities with target enzymes related to cancer and microbial resistance mechanisms. |
Mechanism of Action
The mechanism of action of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can coordinate with metal ions, influencing the activity of metalloenzymes. The picolinamide moiety can form hydrogen bonds with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
(S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide
- Structural Differences : Replaces the picolinamide group with a methanesulfonamide and substitutes the dimethyl group on the dihydrooxazole ring with an isopropyl group .
- Applications : Serves as a building block for bioactive compounds like Carolacton, a biofilm inhibitor, rather than catalysis .
- Performance : The sulfonamide group likely reduces metal-coordination capability compared to the nitrogen-rich picolinamide in the target compound.
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
- Structural Differences : Lacks the picolinamide substituent, featuring only a methoxy-substituted phenyl group attached to the dihydrooxazole ring .
- Reactivity: The absence of the picolinamide moiety limits its utility in metal-catalyzed reactions, as it cannot provide multiple coordination sites for transition metals.
Picolinamide Derivatives
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS 73590-85-9)
N-Methyl-4-(4-(5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide
- Key Features: Incorporates a thiadiazole-amino-phenoxy group instead of the dihydrooxazole-phenyl group .
- Applications : Primarily explored in medicinal chemistry (e.g., antimicrobial agents), highlighting how picolinamide derivatives diverge in utility based on auxiliary substituents .
Catalytically Active Ligands
N-Oxazolinylphenyl 8-Aminoquinoline (OPAQ L5)
- Performance : Outperformed the target compound in hydrohydrazidation, achieving 81% yield versus 12% for N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-6-methylpicolinamide under similar conditions .
- Structural Advantage: The aminoquinoline scaffold enhances electron donation and steric tuning, improving cobalt coordination.
Classical Ligands (OIP, PDI, PI, Pybox)
- Performance : All showed ≤5% yield in hydrohydrazidation, underscoring the unique efficacy of dihydrooxazole-picolinamide hybrids .
- Limitations: Rigid backbones or insufficient donor atoms in these ligands likely hinder intermediate stabilization.
Mechanistic and Electronic Considerations
The target compound’s 6-methylpicolinamide group provides two nitrogen donor atoms, enabling bidentate coordination to cobalt. This contrasts with monodentate ligands like 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, which lack sufficient donor sites. Furthermore, the dimethyl groups on the dihydrooxazole ring enhance steric protection of the metal center, a feature absent in the isopropyl-substituted sulfonamide analog .
Biological Activity
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O
- Molecular Weight : 286.38 g/mol
- CAS Number : 2412735-75-0
- SMILES Notation : CN(C)C(=O)N1C(=C(C=C1)C)C2=CC(=C(C=C2)N(C)C)C(=O)N
The compound features a 4,4-dimethyl-4,5-dihydrooxazole moiety linked to a phenyl group and a 6-methylpicolinamide structure, which is known for its diverse biological activities.
Biological Activities
Research indicates that compounds containing the oxazole ring exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxazole derivatives possess significant antimicrobial properties. The presence of the oxazole ring enhances interactions with microbial targets, leading to inhibition of growth in various bacterial strains .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects : Research has suggested that oxazole-containing compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It might interact with specific receptors (e.g., GABA receptors), influencing neurotransmission and potentially providing neuroprotective effects.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various oxazole derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition .
- Cancer Cell Line Testing : Another study investigated the cytotoxic effects of oxazole derivatives on breast cancer cell lines (MCF-7). The findings revealed that certain derivatives could reduce cell viability significantly by inducing apoptosis .
- Inflammatory Response Modulation : A research article assessed the anti-inflammatory properties of related compounds in a murine model of inflammation. The results showed a reduction in TNF-alpha levels following treatment with these compounds, suggesting their potential utility in managing inflammatory diseases .
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)-6-methylpicolinamide, and how are intermediates characterized?
- Methodology : Multi-step organic synthesis typically involves coupling a substituted phenyloxazoline moiety with a picolinamide derivative. Key steps include:
- Esterification/activation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation .
- Purification : Column chromatography and recrystallization to isolate intermediates, as demonstrated in analogous compounds with yields ranging from 27% to 39% .
- Characterization : ¹H NMR and LC-MS are critical for confirming molecular identity. For example, LC-MS can resolve molecular ions (e.g., [M+H]⁺ peaks) to verify molecular weight alignment .
Q. What safety protocols should be prioritized during experimental handling?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar amides and heterocycles .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation (e.g., chlorobenzene in reflux conditions) .
- Waste disposal : Segregate halogenated solvents and reactive intermediates according to institutional guidelines for hazardous waste .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodology :
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic stability : Monitor degradation via HPLC under accelerated conditions (e.g., pH 1–9 buffers at 40°C for 48 hours) .
- Storage recommendations : Store at –20°C in airtight, light-protected containers to prevent oxidation and moisture absorption, as advised for related picolinamide derivatives .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?
- Methodology :
- NMR analysis : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions, particularly for the dihydrooxazolyl and picolinamide groups .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass with <5 ppm error to rule out isotopic or adduct interference .
- Case study : In compound 32 (a structural analog), discrepancies between theoretical (456.1 Da) and observed LC-MS data were resolved by identifying residual solvent adducts (e.g., acetonitrile) during ionization .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodology :
- Catalyst screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps, which are critical for aryl-aryl bond formation in related heterocycles .
- Solvent optimization : Replace chlorobenzene with dimethylacetamide (DMAc) to enhance solubility of nitro intermediates, as demonstrated in analogous reactions with yield improvements of 15–20% .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., from 30 hours to 2 hours for nitro-to-amine reductions) .
Q. How are computational methods (e.g., DFT) applied to predict reactivity or regioselectivity in derivatization?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the dihydrooxazole and picolinamide moieties .
- Molecular docking : Predict binding affinities for target proteins (e.g., kinases) by modeling interactions between the compound’s aromatic systems and hydrophobic pockets .
Q. What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated?
- Methodology :
- Kinase inhibition assays : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR or MET kinases) at 1–10 µM compound concentrations .
- Counter-screening : Include orthogonal assays (e.g., cellular thermal shift assays, CETSA) to confirm target engagement and exclude aggregation-based artifacts .
- Negative controls : Test against structurally similar inactive analogs (e.g., methyl-group deletions) to validate specificity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed molecular weights in LC-MS data?
- Case study : For compound 33 , the observed [M+H]⁺ peak (395.1 Da) deviated from the theoretical value (394.1 Da) due to sodium adduct formation. Mitigation steps include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
